molecular formula C18H16N2NaO7S2 B1359917 Ponceau SX CAS No. 4548-53-2

Ponceau SX

Cat. No.: B1359917
CAS No.: 4548-53-2
M. Wt: 459.5 g/mol
InChI Key: VFSIIPVBUFWKCF-UHFFFAOYSA-N
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Description

Ponceau SX is a synthetic food color, widely used for the maintenance and improvement of color appearance in foods . It is also used as a reference standard for environmental testing .


Physical And Chemical Properties Analysis

This compound is soluble in water, slightly soluble in alcohols, and insoluble in oils . More detailed physical and chemical properties are not available.

Scientific Research Applications

Adsorption Studies

  • Adsorption of Dyes : Ponceau SX, a commonly used dye, has been the subject of studies exploring its adsorption by various materials. For instance, magnesium oxide nanoparticles were synthesized and used for the sorption of this compound from aqueous solutions. This research is significant in understanding the removal of such dyes from water, considering their potential toxicity and environmental impact (Venkatesha, Nayaka, & Chethana, 2013).

Biodegradation Studies

  • Biodegradation by Microorganisms : Research has focused on the biodegradation of this compound. A study on Franconibacter sp., a bacterial strain, revealed its capability to degrade Ponceau S Red, an azo dye related to this compound. This research has implications for environmental management and treatment of dye-contaminated waters (Baena-Baldiris, Montes-Robledo, & Baldiris-Avila, 2020).

Analytical Chemistry Applications

  • Detection and Quantification in Food Products : this compound, used as a food dye, has been the subject of studies in analytical chemistry for its detection and quantification. Techniques such as differential pulse stripping voltammetry have been developed for trace analysis of this compound in food products, emphasizing the need for accurate and sensitive methods to monitor its presence in consumables (Wang et al., 2015).

Environmental Remediation

  • Removal from Industrial Effluents : Studies on the removal of hazardous dye Ponceau-S using organic bioadsorbents like chitin have been conducted. These studies are crucial in addressing the pollution caused by dyes in industrial effluents and finding sustainable methods for their removal (Shirsath & Shrivastava, 2012).

Molecular Biology Applications

  • **Protein Analysis inWestern Blot Studies**: In molecular biology, Ponceau S, related to this compound, has been utilized as a staining method for protein analysis in Western blots. This application provides an alternative to using housekeeping proteins as loading controls, improving the accuracy and reliability of protein quantification in various experimental models, such as muscle hypertrophy and diabetes studies (Fortes et al., 2016).

Photocatalytic Degradation

  • Photocatalytic Degradation of Dyes : The degradation of Ponceau S, a dye similar to this compound, using photocatalysts like immobilized resin Dowex-11, has been studied. This research is significant for the development of new methods to treat wastewater from textile industries, highlighting the potential of photocatalytic processes in environmental remediation (Meena, Pachwarya, Meena, & Arya, 2009).

Safety and Hazards

Ponceau SX should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and dust formation should be prevented . If inhaled, the victim should be moved to fresh air. If it contacts the skin, it should be washed off immediately with plenty of water .

Future Directions

Ponceau S, a related compound, is widely used due to its reversibility of staining and low price compared to colloids . It’s possible that Ponceau SX could see similar use in the future, but specific future directions for this compound are not available.

Biochemical Analysis

Biochemical Properties

Ponceau SX plays a significant role in biochemical reactions, primarily as a staining agent. It interacts with proteins by binding to positively charged amino acid groups and non-polar protein regions. This interaction is facilitated by the negatively charged sulfonate groups present in this compound, which form electrostatic bonds with the amino groups of proteins. The dye is compatible with various membrane types, including polyvinylidene fluoride (PVDF), nitrocellulose, and nylon .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its use as a staining agent. It does not significantly alter cell function, signaling pathways, gene expression, or cellular metabolism. Its application in staining allows researchers to visualize protein distribution and abundance within cells, providing insights into cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with proteins. The dye’s sulfonate groups interact with the amino groups of proteins, forming stable complexes that can be visualized under appropriate conditions. This binding is reversible, allowing for the removal of the dye without damaging the proteins, which is crucial for subsequent analyses such as immunoblotting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are stable over time, provided the dye is stored and handled correctly. The staining is reversible, and the dye can be washed off with water or mild acidic solutions, allowing for further analysis of the proteins. Long-term effects on cellular function are minimal, as the dye does not permanently alter protein structure or function .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limitedTherefore, it is essential to use this compound at appropriate concentrations to avoid adverse effects .

Metabolic Pathways

This compound is not significantly metabolized in biological systems due to its synthetic nature and stability. It primarily functions as a staining agent and does not participate in metabolic pathways. Its interaction with proteins can provide valuable information on protein localization and abundance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with proteins. The dye binds to proteins and is localized to areas where these proteins are present. This property makes it an effective tool for visualizing protein distribution in various biological samples .

Subcellular Localization

This compound does not have specific targeting signals or post-translational modifications that direct it to particular subcellular compartments. Instead, its localization is determined by the presence of proteins to which it binds. This characteristic allows researchers to use this compound to study protein distribution within different cellular compartments .

Properties

{ "Design of the Synthesis Pathway": "Ponceau SX can be synthesized by the condensation of 2-naphthol-3,6-disulfonic acid with diazotized 4-aminobenzenesulfonic acid.", "Starting Materials": [ "2-naphthol-3,6-disulfonic acid", "4-aminobenzenesulfonic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-naphthol-3,6-disulfonic acid in sodium hydroxide solution.", "Dissolve 4-aminobenzenesulfonic acid in hydrochloric acid solution.", "Add sodium nitrite to the hydrochloric acid solution to diazotize the 4-aminobenzenesulfonic acid.", "Add the diazonium salt solution to the 2-naphthol-3,6-disulfonic acid solution and stir.", "Acidify the mixture with hydrochloric acid to precipitate the Ponceau SX product.", "Filter and wash the product with water to obtain the final Ponceau SX compound." ] }

4548-53-2

Molecular Formula

C18H16N2NaO7S2

Molecular Weight

459.5 g/mol

IUPAC Name

disodium;3-[(2,4-dimethyl-5-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C18H16N2O7S2.Na/c1-10-7-11(2)16(28(22,23)24)8-14(10)19-20-15-9-17(29(25,26)27)12-5-3-4-6-13(12)18(15)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);

InChI Key

VFSIIPVBUFWKCF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O)S(=O)(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)O)C.[Na]

4548-53-2

physical_description

Ponceau sx appears as red crystals. Aqueous solution is yellowish-red. (NTP, 1992)

solubility

Soluble (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Ponceau SX is an azo dye with the chemical name 7-hydroxy-8-[(4-sulfo-1-naphthalenyl)azo]-1,3-naphthalenedisulfonic acid. Its molecular formula is C20H14N2O10S3, and its molecular weight is 506.48 g/mol.

A: High-performance liquid chromatography (HPLC) coupled with UV-diode array detection is a validated method for analyzing this compound in various matrices, including food products. [] This technique allows for the separation and quantification of this compound even in complex mixtures. [] Other methods, like high-performance capillary electrophoresis, have also been employed for simultaneous detection of multiple banned azo dyes, including this compound, in food and beverages. []

A: Yes, research in Turkey revealed the presence of this compound in several food items where its use is banned. For instance, eleven out of twenty-five candy samples tested positive for this compound. [] Furthermore, sixteen out of twenty-nine ice cream samples, a product category where dye addition is not permitted according to Turkish food regulations, were found to contain this compound. []

A: Studies have raised significant concerns about the potential carcinogenicity of this compound. [] Research has shown that this compound can cause cancerous tumors in laboratory animals. [] While the mechanisms behind these carcinogenic properties aren't fully elucidated in the provided abstracts, the presence of the azo group (-N=N-) in its structure is a key point of concern, as the metabolic breakdown of azo dyes can release potentially carcinogenic aromatic amines. []

A: Research indicates that this compound can inhibit oxygen uptake in mitochondria isolated from rat livers. [] This inhibition suggests that this compound might interfere with cellular energy production, potentially impacting various metabolic processes. [] Additionally, studies have shown that this compound can inhibit the activity of trypsin, a digestive enzyme crucial for protein breakdown in the small intestine. [] This inhibition may lead to reduced nutrient absorption or other digestive complications. []

A: While the provided abstracts don't delve into specific alternatives for this compound, the development of hydrophobic layered double hydroxide-based composite pigments offers a potential substitute in cosmetic applications. [] These composite pigments, incorporating organic dye anions and layered double hydroxides, demonstrate color adjustability, good hydrophobicity, and satisfactory biocompatibility, indicating promise as potential replacements for traditional dyes like this compound. []

A: Research on intestinal anaerobes suggests that this compound can be reduced by these microorganisms. [] This reduction process, likely facilitated by azoreductase enzymes, can lead to the cleavage of the azo bond in this compound, generating potentially harmful aromatic amines. [] This microbial metabolism of this compound in the gut highlights a possible route of exposure to these breakdown products, raising further concerns about its safety. []

A: While the provided abstracts lack detailed structure-activity relationship (SAR) studies for this compound, the presence and position of sulfonate groups (-SO3-) in its structure seem to influence its biliary excretion rate. [] This observation suggests that structural modifications, particularly concerning the number and location of sulfonate groups, might alter the pharmacokinetic properties of this compound and potentially its biological activity. []

A: Due to safety concerns, this compound, along with five other synthetic food colorants, has been recommended for withdrawal from use in food products. [] This recommendation stems from a report by the Food Standards Committee, highlighting the potential health risks associated with these dyes. [] While some countries still permit its use, albeit in restricted amounts, the overall trend leans towards phasing out this compound from food and cosmetic applications due to its potential carcinogenicity. [, ]

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